Methyl difluoronitroacetate

Beschreibung

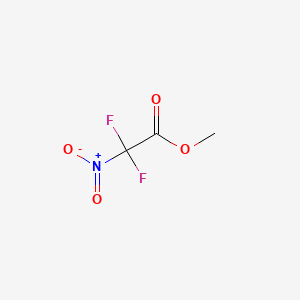

Methyl difluoronitroacetate (C₃H₃F₂NO₄) is a fluorinated nitro-containing methyl ester. Structurally, it comprises a methyl ester backbone with two fluorine atoms and a nitro group (-NO₂) attached to the alpha carbon. This compound is of interest in organic synthesis due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitutions and cycloadditions.

Eigenschaften

CAS-Nummer |

428-13-7 |

|---|---|

Molekularformel |

C3H3F2NO4 |

Molekulargewicht |

155.06 g/mol |

IUPAC-Name |

methyl 2,2-difluoro-2-nitroacetate |

InChI |

InChI=1S/C3H3F2NO4/c1-10-2(7)3(4,5)6(8)9/h1H3 |

InChI-Schlüssel |

WTHNVDSODCAINI-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C([N+](=O)[O-])(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl difluoronitroacetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with difluoronitromethane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of methyl difluoronitroacetate may involve continuous-flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve consistent and high-quality output .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl difluoronitroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of different amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are typically employed.

Major Products Formed:

Oxidation: Formation of difluoronitroacetic acid.

Reduction: Formation of methyl difluoroamine acetate.

Substitution: Formation of various substituted acetate derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl difluoronitroacetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with improved efficacy and safety profiles.

Industry: It is utilized in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of methyl difluoronitroacetate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Methyl Fluoroacetate (C₃H₅FO₂) :

- Structure : Contains a single fluorine atom at the alpha position (SMILES: C(CF)(OC)=O) .

- Reactivity : The fluorine atom induces moderate electron withdrawal, making the ester less reactive than nitro-substituted analogs.

- Toxicity : Highly toxic (LD₅₀ ~ 0.1 mg/kg in rodents), acting as a metabolic inhibitor .

Methyl Difluoronitroacetate :

- Structure : Features two fluorine atoms and a nitro group (hypothetical SMILES: C(C(F)(F)N+[O-])(OC)=O).

- Reactivity : The nitro group strongly withdraws electrons, increasing acidity (pKa ~ 1–2) and enhancing susceptibility to nucleophilic attack compared to methyl fluoroacetate.

Methyl Salicylate (C₈H₈O₃) :

Physical and Chemical Properties

The table below compares key properties of methyl difluoronitroacetate with similar compounds, based on structural analogs and available

*Data for methyl difluoronitroacetate are estimated based on structural analogs.

Biologische Aktivität

Overview of Methyl Difluoronitroacetate

Methyl difluoronitroacetate is an organofluorine compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its structure includes a nitro group and two fluorine atoms, which contribute to its unique chemical properties and biological activities.

Methyl difluoronitroacetate exhibits biological activity primarily through its interaction with specific enzymes and receptors in biological systems. The presence of fluorine atoms enhances lipophilicity, allowing the compound to penetrate cell membranes more effectively.

Key Mechanisms:

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation: The compound can act as a ligand for various receptors, influencing signaling pathways.

Toxicity and Safety

Research indicates that compounds with similar structures can exhibit varying degrees of toxicity. The toxicity profile of methyl difluoronitroacetate is influenced by factors such as dosage, route of exposure, and the specific biological system being studied.

Toxicological Studies:

- Acute Toxicity: Initial studies suggest moderate acute toxicity in laboratory animals.

- Chronic Exposure: Long-term exposure studies are necessary to determine potential carcinogenic or mutagenic effects.

Case Studies

-

Agricultural Applications:

- In studies focusing on agricultural uses, methyl difluoronitroacetate has shown effectiveness as a pesticide. Its ability to disrupt insect metabolism makes it a candidate for further development in pest control strategies.

-

Pharmaceutical Research:

- Preliminary research indicates potential applications in drug development, particularly in targeting specific cancer pathways. The compound's fluorinated nature could enhance the efficacy of existing therapeutic agents.

Data Table: Biological Activity Summary

| Property | Description |

|---|---|

| Chemical Structure | Methyl difluoronitroacetate |

| Molecular Formula | C4H4F2N2O2 |

| Mechanism of Action | Enzyme inhibition, receptor modulation |

| Acute Toxicity | Moderate (specific values pending) |

| Potential Applications | Pesticide, anticancer agent |

Recent Studies

-

In vitro Studies:

- Laboratory tests have demonstrated that methyl difluoronitroacetate can inhibit the growth of certain cancer cell lines by inducing apoptosis.

-

In vivo Studies:

- Animal models indicate that administration of the compound can lead to significant reductions in tumor size, warranting further investigation into its therapeutic potential.

Q & A

Q. How can researchers optimize the synthesis of methyl difluoronitroacetate to achieve high yields and purity?

Methodological Answer: Synthesis optimization requires evaluating solvent polarity (e.g., dichloromethane or acetonitrile for nitro group stability), temperature control (0–5°C to minimize decomposition), and stoichiometric ratios of fluorinating agents (e.g., Selectfluor®). Step-wise synthesis (nitration followed by fluorination) often improves purity compared to one-pot reactions. Impurities like unreacted intermediates or byproducts (e.g., hydrolyzed esters) should be monitored via TLC or HPLC. Design of Experiments (DoE) can systematically assess interactions between variables (e.g., reaction time, catalyst loading). Purity validation via NMR and elemental analysis is critical .

Q. What spectroscopic techniques are most effective for characterizing methyl difluoronitroacetate, and how can data interpretation challenges be addressed?

Methodological Answer: Key techniques include:

- NMR : Identifies fluorine environments; chemical shifts between -60 to -80 ppm are typical for CF groups.

- / NMR : Resolves ester methyl groups (~3.8 ppm for ) and nitro-adjacent carbons.

- IR Spectroscopy : Confirms ester C=O (~1740 cm) and nitro NO (~1530 cm) stretches. Challenges like peak overlap in NMR can be mitigated by 2D techniques (e.g., HSQC, HMBC) or comparing with computational predictions (DFT). PubChem and crystallographic databases provide reference data for cross-validation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding the reactivity of methyl difluoronitroacetate in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) models electron-withdrawing effects of nitro and fluorine groups, predicting activation energies for SN2 pathways. Solvent effects are incorporated via Polarizable Continuum Models (PCM). For example, calculations may reveal steric hindrance at the α-carbon due to the CF group, explaining reduced reactivity compared to non-fluorinated analogs. Experimental kinetic studies (e.g., varying nucleophile concentration) validate computational findings, with discrepancies prompting re-evaluation of transition-state assumptions.

Q. What strategies resolve contradictions between experimental and theoretical data regarding the stability of methyl difluoronitroacetate under varying conditions?

Methodological Answer: Contradictions often arise from unaccounted variables (e.g., trace moisture, light exposure). Systematic approaches include:

- Stability Studies : Accelerated degradation tests (40–60°C) monitored via GC-MS to identify decomposition products (e.g., methyl nitroacetate from defluorination).

- Computational Degradation Pathways : Compare DFT-predicted bond dissociation energies with experimental Arrhenius plots.

- Cross-Validation : Use multiple techniques (e.g., NMR, LC-MS) to confirm degradation mechanisms. Studies on perfluorinated compounds (PFCs) highlight the need for empirical validation of thermal stability .

Q. How to design experiments to investigate methyl difluoronitroacetate as a fluorinating agent in complex organic syntheses?

Methodological Answer: Design comparative studies with established fluorinating agents (e.g., DAST) to assess efficiency. Key steps:

- Substrate Scope Screening : Test aryl/alkyl substrates under controlled conditions (dry N atmosphere).

- Isotopic Labeling : Use -labeled methyl difluoronitroacetate to track fluorine transfer via radio-HPLC.

- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to distinguish ionic vs. radical pathways. Steric maps (from X-ray crystallography) and Hammett plots correlate electronic effects with reaction rates.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.